1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one
Description
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-[2-(2-aminoethyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-5(10)6-4-11-7(9-6)2-3-8/h4H,2-3,8H2,1H3 |
InChI Key |
RIPVTAKMTSIOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoethylamine with thioamide derivatives, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to modify the thiazole ring or the aminoethyl side chain.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The aminoethyl side chain can also interact with cellular components, influencing various biological processes.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues, their substituents, and physicochemical properties:
Key Comparative Insights
Electronic Effects
- Aminoethyl vs. Hydroxymethyl: The 2-aminoethyl group (pKa ~9–10) provides basicity, enabling protonation at physiological pH, whereas the hydroxymethyl group (pKa ~14) is neutral, reducing ionic interactions .
Lipophilicity and Solubility
- The methyl-substituted derivative (1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone) exhibits higher logP (predicted ~1.2) compared to the aminoethyl analogue (logP ~0.5), favoring membrane permeability but reducing aqueous solubility .
- The phenyl-substituted compound (1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one) has markedly increased lipophilicity (logP ~2.5), making it suitable for hydrophobic target binding .
Structural Characterization
- X-ray crystallography (SHELX, ORTEP-3) and NMR are critical for confirming thiazole ring conformations and substituent positions .
Biological Activity
1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one, a thiazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one is C7H10N2OS, with a molecular weight of approximately 174.24 g/mol. The structure includes a thiazole ring, which is known for its ability to interact with biological targets due to the presence of nitrogen and sulfur atoms in the ring system.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one. The compound exhibits significant activity against various pathogens:
- Bacterial Inhibition : Research indicates that thiazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structural motifs have shown minimum inhibitory concentrations (MIC) in the low micromolar range against these pathogens .
- Antifungal Activity : The compound has also demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger, with some derivatives exhibiting inhibition rates comparable to standard antifungal agents .
The mechanism through which 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one exerts its biological effects is multifaceted:
- DNA Interaction : Thiazole derivatives are known to interact with DNA and proteins due to their mesoionic nature, facilitating cellular permeability and biological activity .
- Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors, disrupting metabolic pathways in microbial cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural features. Modifications at various positions on the thiazole ring can significantly enhance or diminish their efficacy:
| Substituent Position | Effect on Activity |
|---|---|
| C-2 | Lipophilic substitutions enhance antibacterial activity |
| C-4 | Aromatic groups improve antifungal properties |
| Amine Group | Presence increases overall bioactivity |
Study 1: Antitubercular Activity
A study investigated the antitubercular potential of a series of aminothiazoles, including those structurally related to 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one. Results indicated that certain analogs exhibited potent activity against Mycobacterium tuberculosis, with MIC values below 0.1 μM for some compounds . This highlights the potential for developing new antitubercular agents based on thiazole scaffolds.
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial efficacy, various thiazole derivatives were synthesized and tested against a panel of bacterial and fungal pathogens. The study found that many compounds showed superior activity compared to commercial antibiotics like ampicillin and antifungals such as fluconazole . These findings underscore the promise of thiazole derivatives in addressing resistant strains of bacteria and fungi.
Q & A
Q. What are the established synthetic routes for 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves coupling a thiazole precursor with an aminoethyl group. For example:
- Step 1: React 2-(2-aminoethyl)-1,3-thiazole with acetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the ketone group.
- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Optimization: Catalysts like tetrakis(dimethylamino)ethylene (TDAE) improve coupling efficiency in similar thiazole syntheses .
- Yield Monitoring: Use HPLC or LC-MS to track reaction progress and purity (>95% by NMR) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: The thiazole proton signals appear at δ 7.2–7.5 ppm, while the aminoethyl group shows peaks at δ 2.8–3.2 ppm (CH₂) and δ 1.5–1.8 ppm (NH₂). The ketone carbonyl resonates at δ 205–210 ppm in ¹³C NMR .
- IR Spectroscopy: Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and primary amine (N-H stretch at ~3300 cm⁻¹) .
- Purity Validation: Compare experimental elemental analysis (C, H, N, S) with theoretical values; discrepancies >0.3% indicate impurities .
Q. What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Storage: Store at –20°C under inert gas (argon) to prevent oxidation of the thiazole ring or amine group.
- Degradation Signs: Discoloration (yellow to brown) or precipitation in solution indicates decomposition.
- Stability Testing: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Crystal Growth: Use slow evaporation from ethanol/water (1:1) to obtain single crystals.
- Data Collection: Employ SHELX or SIR97 software for structure solution; refine with SHELXL to achieve R-factor <0.05 .
- Ambiguity Resolution: If electron density maps show disorder (e.g., in the aminoethyl chain), apply restraints to bond lengths/angles during refinement .
Q. How do computational models predict the compound’s bioactivity, and how can these be validated experimentally?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes). Focus on hydrogen bonding between the aminoethyl group and active-site residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).
- Validation: Compare predicted IC₅₀ values with in vitro assays (e.g., MIC against E. coli or S. aureus) .
Q. How should researchers address contradictions in reported biological activity data for thiazole derivatives?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Confounding Factors: Control for solvent effects (DMSO vs. water) and assay sensitivity (e.g., luminescence vs. absorbance).
- Reproducibility: Replicate experiments in triplicate across independent labs, sharing raw data via platforms like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
